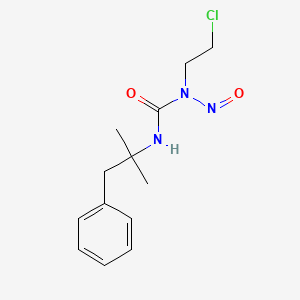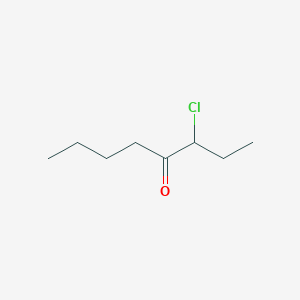
3-Chlorooctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorooctan-4-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of octanone, characterized by the presence of a chlorine atom at the third carbon and a ketone group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorooctan-4-one typically involves the chlorination of octan-4-one. One common method is the reaction of octan-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced separation techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorooctan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form alcohols or amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: 3-Chlorooctan-4-ol.
Substitution: 3-Hydroxyoctan-4-one or 3-Aminooctan-4-one.
Scientific Research Applications
3-Chlorooctan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the effects of chlorinated ketones on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chlorooctan-4-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, affecting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Bromooctan-4-one: Similar structure but with a bromine atom instead of chlorine.
3-Fluorooctan-4-one: Similar structure but with a fluorine atom instead of chlorine.
3-Iodooctan-4-one: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 3-Chlorooctan-4-one is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties differently compared to its bromine, fluorine, or iodine analogs. The chlorine atom’s size, electronegativity, and bond strength contribute to its distinct behavior in chemical reactions and interactions with biological targets.
Properties
CAS No. |
101251-85-8 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
GNIMWUVTLCMXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


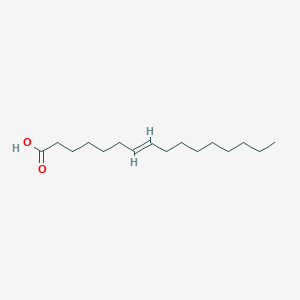
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)



![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
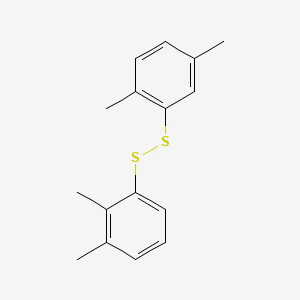
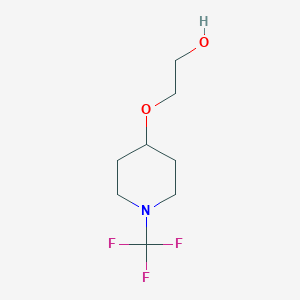
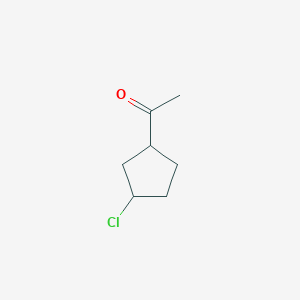
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)


